Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 13-nitro-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate” is a chemical compound with the CAS Number: 2365418-91-1 . It has a molecular weight of 297.27 and its IUPAC name is methyl 2-nitrodibenzo [b,f]oxepine-10-carboxylate . The compound is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 297.27 . More detailed physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the resources I accessed.Scientific Research Applications
Structural Analysis and Ring-Enlargement Reactions
Structural Insights and Conformational Studies : The elucidation of crystal structures related to medium-ring compounds and their conformations plays a crucial role in understanding the chemical behavior of complex organic molecules. Studies have shown that the conformations of medium-ring compounds are similar to those of equal-sized compounds previously determined, offering insights into the 'Zip' ring-enlargement reaction's intermediates, side products, or end products. This analysis is pivotal for developing synthetic strategies and understanding molecular stability and reactivity (T. Aono et al., 1985).
Synthesis Techniques
Nitrosative Breakdown and Novel Product Formation : The interaction of hydro(pero)xy derivatives of polyunsaturated fatty acids/esters with nitrite ions under acidic conditions showcases an unusual nitrosative breakdown. This process yields novel 4-nitro-2-oximinoalk-3-enal products, indicating a pathway for producing complex organic molecules from simpler precursors. Such reactions are essential for synthesizing novel compounds with potential applications in various fields (A. Napolitano et al., 2002).
Photochemical Approaches to Cyclic Skeletons : The application of photochemical reactions for the synthesis of cyclic skeletons, such as the conversion of specific derivatives into key intermediates for total syntheses of complex natural products, illustrates the role of photochemistry in organic synthesis. This technique provides a pathway for constructing cyclic structures, crucial for developing pharmaceuticals and materials science (T. Uyehara et al., 1985).
Chemical Reactions and Product Formation
Vinylcyclopropanation and Ring Enlargement : The cyclopropanation of norbornene derivatives with methyl esters of 1-alkylcyclopropene-3-carboxylic acids highlights the application of cyclopropanation reactions in modifying cyclic compounds. Such reactions are pivotal for generating new compounds with potential utility in developing new materials and studying reaction mechanisms (M. Protopopova et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-nitrobenzo[b][1]benzoxepine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-16(18)13-9-10-8-11(17(19)20)6-7-14(10)22-15-5-3-2-4-12(13)15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYXPYJQRBNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.